4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol
Description
The compound 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol features a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a butan-2-ol side chain. These compounds are often explored for their biological activities, including anti-inflammatory and kinase-inhibitory properties, as well as their utility in organic synthesis .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-ol |
InChI |
InChI=1S/C12H16O3/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8-9,13H,2-3,6-7H2,1H3 |
InChI Key |
LKDWDMYPZXUYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol can be achieved through several steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized from catechol and ethylene glycol through an acid-catalyzed cyclization reaction.
Alkylation: The benzodioxane intermediate is then alkylated using a suitable alkyl halide, such as 1-bromo-3-chloropropane, under basic conditions to introduce the butanol chain.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-one or 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structural properties make it suitable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodioxane moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Alcohol vs. Amine : The target compound’s secondary alcohol group (butan-2-ol) contrasts with primary amines (e.g., in ), which may enhance hydrogen-bonding capacity and solubility in polar solvents .
- Synthetic Yields : Yields vary significantly (e.g., 52% for 3q vs. 10.1% for a pyrimidine derivative in ), highlighting challenges in optimizing routes for specific substituents .
Pharmacological and Physicochemical Properties
Key Observations :
- Anti-Inflammatory Activity : Compound 7 () demonstrates potent anti-neuroinflammatory effects, suggesting that hydroxyl and acrylamide groups enhance bioactivity .
- Stability Concerns : Ester-containing derivatives (e.g., ) may face hydrolytic degradation, limiting their therapeutic utility without structural stabilization .
Biological Activity
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a butan-2-ol moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxin structure. Its molecular formula is with a molecular weight of approximately 206.24 g/mol. The presence of the dioxin ring suggests potential interactions with biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
- Receptor Modulation : It could modulate neurotransmitter systems, which is beneficial in treating neurological disorders.
- Antioxidant Activity : The dioxin moiety may contribute to antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Study Findings : A study demonstrated that derivatives of dioxin compounds showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The proposed mechanism involved apoptosis induction through the mitochondrial pathway.
Neuroprotective Effects
Research suggests potential neuroprotective effects:
- Case Study : A model involving neurodegenerative diseases indicated that compounds with similar structures could reduce neuronal death in vitro by modulating glutamate receptors.
In Vitro Studies
In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis |
| MCF-7 | 20 | Cell Cycle Arrest |
In Vivo Studies
Animal studies have provided insights into its therapeutic potential:
- Neuroprotection : In a rat model of Parkinson’s disease, administration of the compound significantly improved motor function and reduced dopaminergic neuron loss.
- Antitumor Activity : In xenograft models, treatment with the compound led to a reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
